2,2-Dimethyl-1-(3-phenylnaphthalen-2-yl)propan-1-one
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Overview
Description
2,2-Dimethyl-1-(3-phenylnaphthalen-2-yl)propan-1-one is an organic compound with the molecular formula C21H20O It is a ketone derivative characterized by a naphthalene ring substituted with a phenyl group and a dimethylpropyl ketone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(3-phenylnaphthalen-2-yl)propan-1-one typically involves the Friedel-Crafts acylation reaction. This method uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the acyl group onto the aromatic ring. The reaction conditions generally include:
Reagents: 3-phenylnaphthalene, 2,2-dimethylpropanoyl chloride, aluminum chloride
Solvent: Dichloromethane or carbon disulfide
Temperature: 0°C to room temperature
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-(3-phenylnaphthalen-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene or phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
2,2-Dimethyl-1-(3-phenylnaphthalen-2-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-(3-phenylnaphthalen-2-yl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-1-naphthalen-2-yl-propan-1-one
- 2,2-Dimethyl-1-pyridin-2-yl-propan-1-one
- 2,2-Dimethyl-1-(thiophen-2-yl)propan-1-one
Uniqueness
2,2-Dimethyl-1-(3-phenylnaphthalen-2-yl)propan-1-one is unique due to the presence of both a naphthalene ring and a phenyl group, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.
Properties
CAS No. |
852290-61-0 |
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Molecular Formula |
C21H20O |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
2,2-dimethyl-1-(3-phenylnaphthalen-2-yl)propan-1-one |
InChI |
InChI=1S/C21H20O/c1-21(2,3)20(22)19-14-17-12-8-7-11-16(17)13-18(19)15-9-5-4-6-10-15/h4-14H,1-3H3 |
InChI Key |
MRXSKCUCXSESMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC2=CC=CC=C2C=C1C3=CC=CC=C3 |
Origin of Product |
United States |
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